molecular formula C8F17N B12061677 Perfluoro(5-aza-4-nonene) CAS No. 103573-07-5

Perfluoro(5-aza-4-nonene)

Katalognummer: B12061677
CAS-Nummer: 103573-07-5
Molekulargewicht: 433.06 g/mol
InChI-Schlüssel: DVQXCHAOWHNHSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Perfluoro(5-aza-4-nonene) is a fluorinated organic compound characterized by the presence of a perfluoroalkyl group and an aza-alkene structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms imparts high thermal stability, chemical resistance, and unique reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Perfluoro(5-aza-4-nonene) can be synthesized through the reaction of perfluoroolefins with primary amines. One common method involves the reaction of perfluoro-5-aza-4-nonene with primary amines, which leads to the formation of imidoyl amidine frameworks . Another method involves the reaction of perfluoro(5-aza-4-nonene) with hydrazine hydrate in tetrahydrofuran at 0-20°C in the presence of triethylamine, yielding 2,5-bis(heptafluoropropyl)-1H-1,2,4-triazole .

Industrial Production Methods

Industrial production of perfluoro(5-aza-4-nonene) typically involves large-scale synthesis using similar reaction conditions as described above. The use of specialized equipment and controlled environments ensures the purity and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Perfluoro(5-aza-4-nonene) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of perfluoro(5-aza-4-nonene) involves its reactivity with nucleophiles, leading to the formation of various heterocyclic compounds. The presence of fluorine atoms at the double bond enhances its reactivity, allowing for the formation of stable intermediates and final products . The compound’s unique structure allows it to interact with different molecular targets and pathways, making it valuable in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Perfluoro(5-aza-4-nonene) is unique due to its aza-alkene structure and the presence of multiple fluorine atoms, which impart high thermal stability and chemical resistance. Its ability to form a wide range of heterocyclic compounds makes it valuable in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

103573-07-5

Molekularformel

C8F17N

Molekulargewicht

433.06 g/mol

IUPAC-Name

2,2,3,3,4,4,4-heptafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butanimidoyl fluoride

InChI

InChI=1S/C8F17N/c9-1(2(10,11)3(12,13)6(18,19)20)26-8(24,25)5(16,17)4(14,15)7(21,22)23

InChI-Schlüssel

DVQXCHAOWHNHSQ-UHFFFAOYSA-N

Kanonische SMILES

C(=NC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.